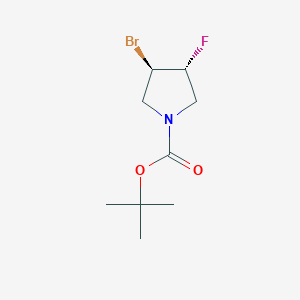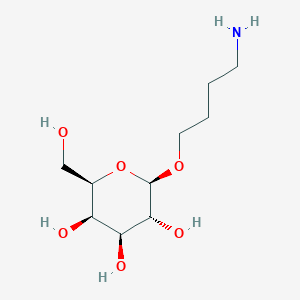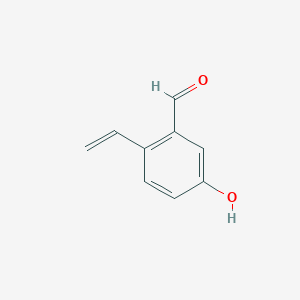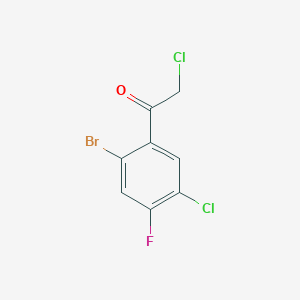![molecular formula C13H13N3O2 B1450117 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide CAS No. 2306217-11-6](/img/structure/B1450117.png)
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Vue d'ensemble
Description
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide, also known as PNU-69176E, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In We will also discuss potential future directions for research on this compound.
Applications De Recherche Scientifique
Late-Transition-Metal-Catalyzed Oxidations
Hydroxyvarenicline N-Oxide can be utilized in late-transition-metal-catalyzed oxidations, particularly of carbon–carbon triple bonds. This application is significant in the synthesis of complex organic molecules, where precise control over oxidation states is crucial .
Regioselective C–H Functionalizations
The compound serves as a template for regioselective C–H functionalizations of heteroarenes. This is a contemporary area of interest due to its implications in the targeted modification of molecules for pharmaceuticals and material sciences .
Synthesis of Heteroaromatic N-Oxides
It can be directly oxidized from hindered heteroarenes or through the construction of heteroaromatic rings, providing a pathway to synthesize heteroaromatic N-oxides, which are valuable intermediates in organic synthesis .
Use as Oxidants in Organic Reactions
Hydroxyvarenicline N-Oxide can act as an oxidant in various organic reactions, including alkyne oxidation, allene oxidation, and carbene oxidation. This role is pivotal in transforming small organic molecules into more complex structures .
Deoxygenative Ortho-C–H Functionalization
This compound can undergo deoxygenative ortho-C–H functionalization with prior activation or with nonstabilized carbanions, enabling the selective removal of oxygen groups in the presence of other functional groups .
Nondeoxygenative C–H Functionalization
Hydroxyvarenicline N-Oxide can also participate in nondeoxygenative C–H functionalization, which includes ortho-C–H functionalization and N-oxide directed remote C–H functionalization. This application is crucial for introducing new functional groups into a molecule without altering the existing oxygen functionality .
1,3-Dipolar Cycloaddition Reactions
The compound is involved in 1,3-dipolar cycloaddition reactions, a type of pericyclic reaction that forms five-membered rings. This reaction is widely used in the synthesis of heterocyclic compounds, which are the core of many pharmaceutical agents .
Chiral Oxazoline Synthesis
Hydroxyvarenicline N-Oxide can be modified with a chiral oxazoline moiety, which is important for creating asymmetric catalysts and chiral building blocks for pharmaceuticals .
Mécanisme D'action
Biochemical Pathways
Hydroxyvarenicline N-Oxide is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .
Pharmacokinetics
It has been shown to be metabolized by CYP450 enzymes
Result of Action
Given its complex structure and potential interactions with various targets, it is likely to have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
8-oxido-5,14-diaza-8-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLRIWUHJXGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)












